5-(Trifluoromethyl)picolinamide
Overview
Description
5-(Trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H5F3N2O It is characterized by the presence of a trifluoromethyl group attached to the picolinamide structure
Scientific Research Applications
5-(Trifluoromethyl)picolinamide has diverse applications in scientific research, including:
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)picolinamide is the lipid-transfer protein Sec14p . Sec14p is an essential protein in several pathogenic fungi and has been shown to be druggable . It plays a crucial role in the antifungal activity of picolinamide compounds .
Mode of Action
This selective inhibition is a key aspect of its mode of action .
Biochemical Pathways
It is known that the compound’s interaction with sec14p can lead to changes in lipid transfer, which can affect various cellular processes .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a non-substrate for p-glycoprotein, which could potentially enhance its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth in certain fungi, as demonstrated by its antifungal properties . This is achieved through its interaction with Sec14p and the subsequent changes in lipid transfer .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)picolinamide has been identified to have selective antifungal activity . It interacts with the lipid-transfer protein Sec14p, inhibiting fungal but not mammalian Sec14 lipid-transfer proteins . The nature of these interactions involves the formation of hydrogen bonds with the protein, which can affect the protein’s function and the overall biochemical reaction .
Cellular Effects
The effects of this compound on cells are primarily related to its antifungal properties. It targets the fungal lipid-transfer protein Sec14p, leading to the inhibition of fungal cell growth
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the lipid-transfer protein Sec14p . This binding inhibits the function of Sec14p, leading to the disruption of lipid transfer and the inhibition of fungal cell growth
Metabolic Pathways
It is known to interact with the lipid-transfer protein Sec14p
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)picolinamide typically involves the introduction of a trifluoromethyl group into the picolinamide structure. One common method is the reaction of 5-chloropicolinamide with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, ammonium molybdate, ethanol, 100°C.
Reduction: LiAlH4, ether, room temperature.
Substitution: Various nucleophiles, organic solvents, elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness: 5-(Trifluoromethyl)picolinamide is unique due to its specific structure, which combines the properties of picolinamide with the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJVRHWOHOSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401478 | |
Record name | 5-(Trifluoromethyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-86-9 | |
Record name | 5-(Trifluoromethyl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22245-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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